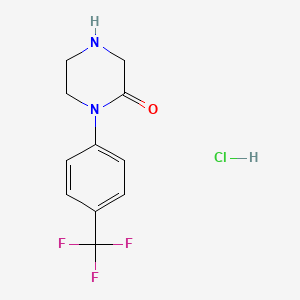

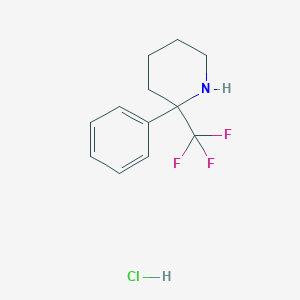

1-(4-(Trifluoromethyl)phenyl)piperazin-2-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(4-(Trifluoromethyl)phenyl)piperazin-2-one hydrochloride” is a chemical compound with the molecular formula C11H11F3N2O . It has an average mass of 230.230 Da and a monoisotopic mass of 230.103088 Da . It is also known by various other names such as [4-(trifluoromethyl)phenyl]piperazine and 1-(4-Trifluoromethylphenyl)piperazine .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 280.68 . It is a powder at room temperature . The InChI code for the compound is 1S/C11H11F3N2O.ClH/c12-11(13,14)8-1-3-9(4-2-8)16-6-5-15-7-10(16)17;/h1-4,15H,5-7H2;1H .Scientific Research Applications

Synthesis and Chemical Properties

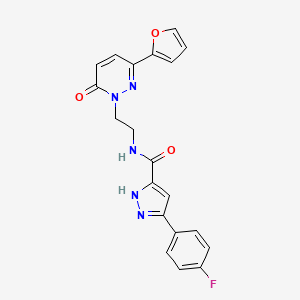

The chemical compound 1-(4-(Trifluoromethyl)phenyl)piperazin-2-one hydrochloride is a crucial intermediate in the synthesis of pharmaceuticals. For instance, it plays a pivotal role in the production of neuroleptic agents like Fluspirilen and Penfluridol. These agents are characterized by their 4,4-bis(p-fluorophenyl)butyl group, which is bound to a nitrogen atom of a pyrrolidine, piperidine, or piperazine moiety. The synthesis of these compounds involves key intermediates prepared through rhodium-catalyzed hydroformylation, highlighting the compound's significance in medicinal chemistry (Botteghi et al., 2001).

Crystal Structure and Molecular Interactions

The crystal structure of derivatives of this compound reveals interesting molecular interactions, such as hydrogen bonding, which could inform the design of new chemical entities. For example, the study of 1-[2-(2-Thienylcarbonyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazin-1-ium chloride showed two independent ion pairs in the asymmetric unit, highlighting the role of intermolecular N—H⋯Cl hydrogen bonds in stabilizing the crystal structure (Chen et al., 2007).

Anticancer and Antimicrobial Properties

Some derivatives of this compound have been investigated for their anticancer and antimicrobial properties. A series of 1,2,4-triazine derivatives bearing a piperazine amide moiety, for instance, exhibited significant anticancer activities against breast cancer cells. These compounds, through a detailed synthetic procedure, were evaluated using methods like the XTT method, BrdU method, and flow cytometric analysis, showing promise as antiproliferative agents (Yurttaş et al., 2014).

Neuropharmacological Applications

The neuropharmacological potential of this compound derivatives has been explored, particularly their interactions with serotonin receptors. For example, one study demonstrated that 1-(m-Trifluoromethylphenyl)-piperazine, a derivative, acts as a serotonin receptor agonist, inhibiting the specific binding of tritiated serotonin to membranes from the rat brain in vitro and affecting serotonin turnover in rat brain in vivo. This suggests potential applications in developing treatments for neurological disorders (Fuller et al., 1978).

Safety and Hazards

The compound is classified under GHS07 and has the signal word 'Warning’ . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]piperazin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2O.ClH/c12-11(13,14)8-1-3-9(4-2-8)16-6-5-15-7-10(16)17;/h1-4,15H,5-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZSVBTFIYZVKFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)C2=CC=C(C=C2)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClF3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorobenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2565337.png)

![N-[1-[4-(2-Oxo-1,3-oxazinan-3-yl)phenyl]ethyl]prop-2-enamide](/img/structure/B2565338.png)

![4-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid](/img/structure/B2565342.png)

![1-[(tert-butoxy)carbonyl]-3,5-dimethylpiperidine-2-carboxylic acid, Mixture of diastereomers](/img/structure/B2565344.png)

![4-{3-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl}benzonitrile](/img/structure/B2565345.png)

![1-[(1-Ethyl-3-methylpyrazol-4-yl)methyl]pyrazole-4-ylamine](/img/structure/B2565349.png)

![N-cyclopropyl-2-(methylsulfanyl)-N-[1-(naphthalen-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2565357.png)